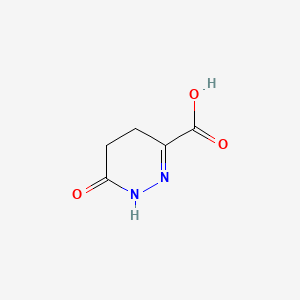
6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
Cat. No. B1213158
Key on ui cas rn:
27372-38-9
M. Wt: 142.11 g/mol
InChI Key: VUADWGRLHPTYPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09290475B2
Procedure details


A number of deuterated glutamines (starting material for preparing Compound B) have previously been made, including 2,3,4-trideutero-glutamine (i.e., R2=D, R4=D, and Z=D), which was made via the deuterium reduction of 6-carboxy-3(2H)-pyridazone (see Stogniew, J. Labelled Compounds and Radiopharmaceuticals 1981, 18(6), 897-903), and 2,2,3,3,4 pentadeutero-glutamine (i.e., R2-R5=D and Z=D), which was obtained in a multi-step synthesis (see Blomquist, J. Org. Chem. 1966, 12, 4121-27). Stogniew also notes that the 5-mono-deutero-glutamine could be obtained through deuterium reduction of 4,5-dihydro-6-carboxy-3(2H)-pyridazone.
[Compound]
Name
deuterated glutamines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
Compound B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
2,3,4-trideutero-glutamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
deuterium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four


[Compound]
Name
2,2,3,3,4 pentadeutero-glutamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

[Compound]
Name
5-mono-deutero-glutamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Name

Identifiers


|
REACTION_CXSMILES
|
[2H][C@@:2]([C:11]([OH:13])=[O:12])([CH:4]([2H])[CH:5]([2H])[C:6](=[O:8])[NH2:7])[NH2:3].C(C1C=CC(=O)NN=1)(O)=O>>[C:11]([C:2]1[CH2:4][CH2:5][C:6](=[O:8])[NH:7][N:3]=1)([OH:13])=[O:12]
|
Inputs


Step One
[Compound]
|
Name
|
deuterated glutamines
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
[Compound]
|
Name
|
Compound B
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
2,3,4-trideutero-glutamine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[2H][C@](N)(C(C(C(N)=O)[2H])[2H])C(=O)O
|
Step Four
[Compound]
|
Name
|
deuterium
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)C=1C=CC(NN1)=O
|
Step Six
[Compound]
|
Name
|
2,2,3,3,4 pentadeutero-glutamine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Seven
[Compound]
|
Name
|
5-mono-deutero-glutamine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
which was obtained in a multi-step synthesis (see Blomquist, J. Org. Chem. 1966, 12, 4121-27)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)(O)C=1CCC(NN1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
